2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)-
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Overview
Description
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that incorporates both a pyrrolidinedione and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: The compound interferes with the synthesis of nucleic acids and proteins, disrupting cellular processes essential for the survival of microbial and cancer cells.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidinedione Derivatives: Compounds with the pyrrolidinedione ring are known for their anti-inflammatory and analgesic activities.
Properties
CAS No. |
91488-42-5 |
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Molecular Formula |
C6H5N3O2S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2S/c10-4-1-2-5(11)9(4)6-8-7-3-12-6/h3H,1-2H2 |
InChI Key |
VNBJDBSMFMWICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN=CS2 |
Origin of Product |
United States |
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